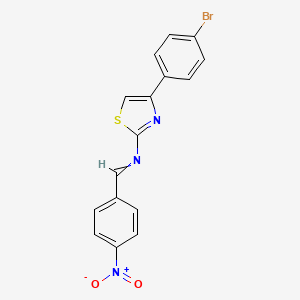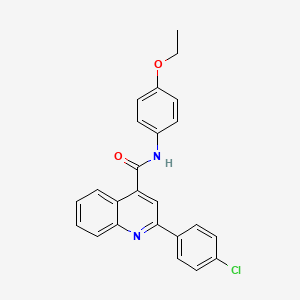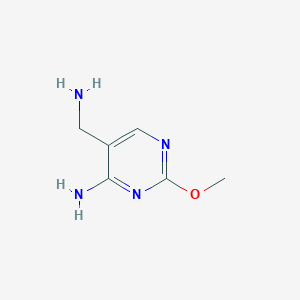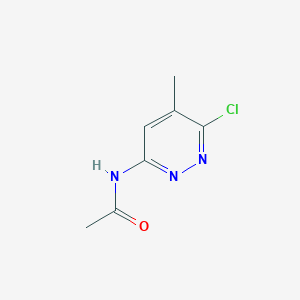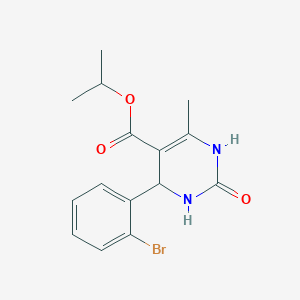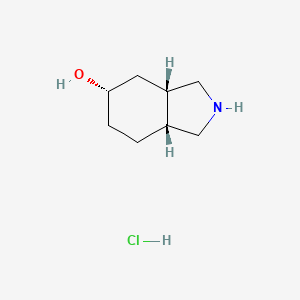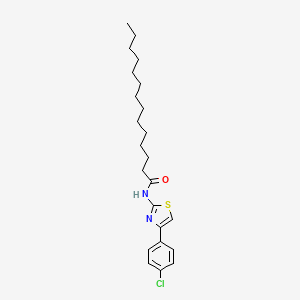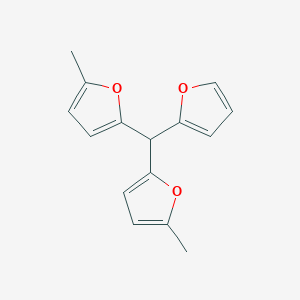
2,2'-(2-Furylmethylene)bis(5-methylfuran)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(2-Furylmethylene)bis(5-methylfuran) is an organic compound with the molecular formula C15H14O3 It is characterized by the presence of two furan rings connected by a methylene bridge, with each furan ring substituted by a methyl group
Métodos De Preparación
The synthesis of 2,2’-(2-Furylmethylene)bis(5-methylfuran) typically involves the condensation of furfural with 5-methylfuran under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the two furan rings. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
2,2’-(2-Furylmethylene)bis(5-methylfuran) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanic acids.
Reduction: Reduction reactions can yield dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’-(2-Furylmethylene)bis(5-methylfuran) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2’-(2-Furylmethylene)bis(5-methylfuran) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds to 2,2’-(2-Furylmethylene)bis(5-methylfuran) include:
2,2’-(2-Furylmethylene)bis(2-methylfuran): Differing by the position of the methyl group.
2,2’-(2-Furylmethylene)bis(3-methylfuran): Another positional isomer.
2,2’-(2-Furylmethylene)bis(4-methylfuran): Yet another positional isomer.
Propiedades
Número CAS |
59212-78-1 |
|---|---|
Fórmula molecular |
C15H14O3 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
2-[furan-2-yl-(5-methylfuran-2-yl)methyl]-5-methylfuran |
InChI |
InChI=1S/C15H14O3/c1-10-5-7-13(17-10)15(12-4-3-9-16-12)14-8-6-11(2)18-14/h3-9,15H,1-2H3 |
Clave InChI |
YRRVBDHDMOAQJG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C(C2=CC=CO2)C3=CC=C(O3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B15053900.png)

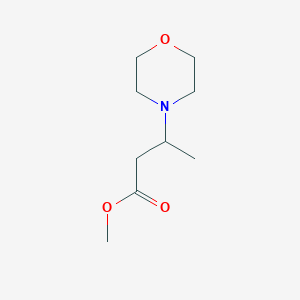
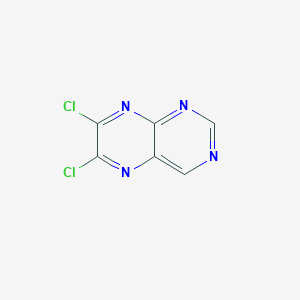
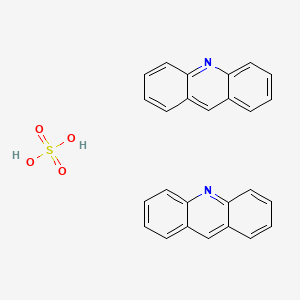
![N'-(4-(tert-Butyl)benzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B15053919.png)
![4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid](/img/structure/B15053920.png)
